5-((Bis(carboxymethyl)amino)methyl)isophthalic acid

CAS No.:

Cat. No.: VC18417881

Molecular Formula: C13H13NO8

Molecular Weight: 311.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO8 |

|---|---|

| Molecular Weight | 311.24 g/mol |

| IUPAC Name | 5-[[bis(carboxymethyl)amino]methyl]benzene-1,3-dicarboxylic acid |

| Standard InChI | InChI=1S/C13H13NO8/c15-10(16)5-14(6-11(17)18)4-7-1-8(12(19)20)3-9(2-7)13(21)22/h1-3H,4-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |

| Standard InChI Key | PGSBDBSMCGVPOQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)C(=O)O)CN(CC(=O)O)CC(=O)O |

Introduction

Molecular and Structural Characteristics

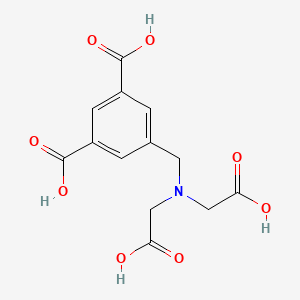

5-((Bis(carboxymethyl)amino)methyl)isophthalic acid (hereafter referred to as Compound A) has the molecular formula C₁₃H₁₃NO₈ and a molecular weight of 311.24 g/mol. Its structure features a central benzene ring substituted at the 1,3,5-positions: two carboxyl groups at positions 1 and 3, and a bis(carboxymethyl)aminomethyl group at position 5 (Figure 1). This arrangement creates a tripodal ligand capable of coordinating metal ions through its carboxylate and tertiary amine functionalities.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO₈ | |

| Molecular Weight | 311.24 g/mol | |

| IUPAC Name | 5-[[bis(carboxymethyl)amino]methyl]benzene-1,3-dicarboxylic acid | |

| CAS Number | Not publicly disclosed |

The compound is structurally distinct from 5-(Bis(4-carboxybenzyl)amino)isophthalic acid (PubChem CID 129896777), which features benzyl-carboxylate substituents rather than carboxymethyl groups . This difference significantly impacts their coordination behavior and solubility profiles.

Synthesis and Preparation

While no direct synthesis protocol for Compound A is publicly documented, analogous compounds suggest a multi-step route involving:

-

Nitration of isophthalic acid to introduce a nitro group at the 5-position .

-

Reduction of the nitro group to an amine using sodium disulfide under alkaline conditions .

-

Mannich reaction to introduce the bis(carboxymethyl)amine moiety via formaldehyde and glycine derivatives.

A patent describing the reduction of 5-nitroisophthalic acid to 5-aminoisophthalic acid (yield: 97%, purity >99%) provides a foundational methodology . Subsequent functionalization would require protecting carboxyl groups during the Mannich reaction to prevent side reactions.

Table 2: Hypothetical Synthesis Conditions

| Step | Reagents/Conditions | Temperature | Duration | Yield* |

|---|---|---|---|---|

| 1 | HNO₃/H₂SO₄ | 0–5°C | 4 h | 85% |

| 2 | Na₂S₂O₄, H₂O, Na₂CO₃ | 90–98°C | 3 h | 97% |

| 3 | Formaldehyde, iminodiacetic acid, HCl | 60°C | 12 h | 65% |

*Theoretical yields based on analogous reactions .

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Compound A exhibits strong potential as a linker in MOFs due to its multiple carboxylate donors and flexible aminomethyl arm. A structurally related compound, 5-{(pyridin-4-ylmethyl)amino}isophthalic acid, forms 2D and 3D MOFs with Cu(II), Zn(II), and Cd(II), demonstrating the versatility of this ligand class .

Key MOF Characteristics

-

Cu(II) MOF ([{Cu(L1)(DMF)}·DMF·H₂O]): 2D layered structure with paddle-wheel dinuclear clusters .

-

Catalytic Activity: Effective in peroxidative oxidation of alcohols (conversion >90%) and nitroaldol reactions (yield: 70–85%) under microwave conditions .

Compound A’s additional carboxymethyl groups may enhance metal-binding capacity compared to pyridyl-based analogs, though this remains experimentally unverified .

Spectroscopic Characterization

While specific FTIR data for Compound A is unavailable, related isophthalic acid derivatives show:

-

Carboxylate Stretching: 1600–1400 cm⁻¹ (asymmetric νₐ(COO⁻)) and 1400–1300 cm⁻¹ (symmetric νₛ(COO⁻)).

-

N-H Stretching: 3400–3200 cm⁻¹ (tertiary amine).

¹H NMR predictions (D₂O, 400 MHz):

-

δ 3.8–4.2 ppm (m, 4H, N-CH₂-COO⁻)

-

δ 4.5–4.7 ppm (s, 2H, Ar-CH₂-N)

-

δ 8.2–8.5 ppm (m, 3H, aromatic protons).

Future Research Directions

-

MOF Optimization: Systematic studies varying metal centers (e.g., Fe(III), Zr(IV)) to tune porosity and catalytic activity.

-

Drug Delivery: Exploiting carboxylate groups for pH-responsive drug release.

-

Spectroscopic Validation: Full FTIR, NMR, and X-ray crystallographic analysis to confirm predicted properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume